N-(5-iodopyridin-2-yl)propanamide
Description
N-(5-Iodopyridin-2-yl)propanamide is a pyridine derivative characterized by an iodine substituent at the 5-position of the pyridine ring and a propanamide group at the 2-position. Its molecular formula is C₈H₉IN₂O, with a molecular weight of 276.08 g/mol. The iodine atom introduces steric bulk and polarizability, which can enhance intermolecular interactions such as halogen bonding, making it a candidate for pharmaceutical or agrochemical applications .
Properties
Molecular Formula |
C8H9IN2O |
|---|---|
Molecular Weight |
276.07 g/mol |
IUPAC Name |
N-(5-iodopyridin-2-yl)propanamide |
InChI |
InChI=1S/C8H9IN2O/c1-2-8(12)11-7-4-3-6(9)5-10-7/h3-5H,2H2,1H3,(H,10,11,12) |
InChI Key |
MTRWETGFJFLAFE-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=NC=C(C=C1)I |
Canonical SMILES |
CCC(=O)NC1=NC=C(C=C1)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Pyridine Derivatives
N-(5-Bromo-4-chloropyridin-2-yl)-2,2-dimethylpropanamide (CAS 1137477-51-0)
- Molecular Formula : C₁₀H₁₂BrClN₂O
- Molecular Weight : 291.57 g/mol
- Key Features : Bromine (Br) and chlorine (Cl) substituents at the 5- and 4-positions, respectively, and a branched 2,2-dimethylpropanamide group.
- The dimethyl group on the propanamide may enhance metabolic stability but reduce solubility compared to the linear propanamide in the target compound .
N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide
- Molecular Formula : C₁₃H₁₄FIN₂O₂ (estimated)
- Key Features : Fluoro (F) and iodo (I) substituents at the 5- and 3-positions, with a formyl group at the 4-position and a bulky pivalamide (2,2-dimethylpropanamide) group.
- Comparison : The formyl group introduces reactivity for further derivatization. The combination of fluorine (electron-withdrawing) and iodine (polarizable) may create unique electronic effects, distinguishing it from the target compound’s simpler substitution pattern .
Propanamide-Modified Derivatives
3-(5-Amino-2-oxopyridin-1(2H)-yl)-N,N-dimethylpropanamide (CAS 1179024-55-5)
- Molecular Formula : C₁₀H₁₅N₃O₂
- Molecular Weight : 209.25 g/mol
- Key Features: A 5-amino-2-oxopyridine core with an N,N-dimethylpropanamide side chain.
- However, the dimethylation reduces the propanamide’s flexibility, which may limit conformational adaptability compared to the unmodified propanamide in the target compound .
2-Iodo-N-(prop-2-yn-1-yl)acetamide
- Molecular Formula : C₅H₆IN₂O
- Molecular Weight : 237.02 g/mol
- Key Features : An acetamide backbone with a propargyl (alkyne) group and iodine substitution.
- Comparison : The acetyl group (vs. propanamide) shortens the chain, reducing steric effects. The propargyl group enables click chemistry applications, a feature absent in the target compound .
Functional Group Variations
2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-N-(propan-2-yl)propanamide
- Molecular Formula : C₁₃H₁₆ClF₃N₂O
- Molecular Weight : 308.73 g/mol
- Key Features: A trifluoromethyl (CF₃) and chloro (Cl) substituted phenyl ring linked to a propanamide via an amino group.
- Comparison : The CF₃ group is strongly electron-withdrawing, altering electronic properties compared to iodine. The isopropyl group on the amide nitrogen increases hydrophobicity, which may affect bioavailability .
Research Implications
- Iodine vs. Other Halogens : The iodine in N-(5-iodopyridin-2-yl)propanamide offers distinct reactivity in cross-coupling reactions and halogen bonding, unlike bromine or chlorine .
- Propanamide Flexibility : Linear propanamide chains (as in the target compound) may improve binding to flexible enzyme active sites compared to branched or dimethylated analogs .
- Biological Activity: Propanamide derivatives with amino or oxo groups (e.g., CAS 1179024-55-5) show enhanced bioactivity in intermediates, suggesting that functional group tuning could optimize the target compound’s efficacy .
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